![molecular formula C12H10ClN5 B2932144 N-[(3-chlorophenyl)methyl]-7H-purin-6-amine CAS No. 67023-53-4](/img/structure/B2932144.png)
N-[(3-chlorophenyl)methyl]-7H-purin-6-amine
Descripción general
Descripción
N-[(3-chlorophenyl)methyl]-7H-purin-6-amine is a chemical compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system substituted with a 3-chlorophenylmethyl group at the nitrogen atom. Purine derivatives are known for their significant biological activities and are widely studied in medicinal chemistry.
Mecanismo De Acción
Target of Action
6-(3-chlorobenzylamino)purine, also known as N-[(3-chlorophenyl)methyl]-7H-purin-6-amine, is a synthetic cytokinin . Cytokinins are a class of plant growth substances that promote cell division in plant roots and shoots . They are involved in various processes of plant growth and development, including cell division, shoot and root morphogenesis, leaf senescence, and nutrient mobilization .
Mode of Action
As a synthetic cytokinin, 6-(3-chlorobenzylamino)purine stimulates cell division in plants . It interacts with cytokinin receptors in plant cells, triggering a cascade of events that lead to cell division and growth . This compound also promotes the formation of buds, improves fruit quality, and influences other aspects of plant growth .
Biochemical Pathways
The action of 6-(3-chlorobenzylamino)purine involves the purine metabolic pathway . Purines are essential components of nucleotides, which are necessary for various biological processes, including DNA and RNA synthesis, energy supply, and the biosynthesis of certain amino acids . The de novo purine biosynthetic pathway uses six enzymes to catalyze the transformation of phosphoribosylpyrophosphate (PRPP) into inosine 5′-monophosphate (IMP) through 10 highly conserved steps .
Pharmacokinetics
It’s known that the compound can be prepared and characterized by various methods, including elemental analyses, infrared spectroscopy, and mass spectroscopy .
Result of Action
The primary result of 6-(3-chlorobenzylamino)purine’s action is the promotion of cell division and growth in plants . It has been shown to have cytotoxic activity against various human cell lines, including malignant melanoma, osteogenic sarcoma, chronic myelogenous leukemia, and breast adenocarcinoma . This suggests that the compound may have potential applications in cancer treatment.
Action Environment
The action of 6-(3-chlorobenzylamino)purine can be influenced by various environmental factors. For instance, the compound’s efficacy in promoting plant growth can be affected by the concentration of the compound, the presence of other plant hormones, and environmental conditions such as light, temperature, and nutrient availability
Análisis Bioquímico
Biochemical Properties
6-(3-chlorobenzylamino)purine interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It is involved in purine metabolism, a critical pathway for cellular energy homeostasis and nucleotide synthesis . The compound’s role in these reactions is crucial for maintaining the balance between purine salvage and de novo biosynthesis pathways .
Cellular Effects
The effects of 6-(3-chlorobenzylamino)purine on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed that this compound can affect the accumulation of purine metabolites in cells, which can have significant implications for cellular energy balance and function .
Molecular Mechanism
At the molecular level, 6-(3-chlorobenzylamino)purine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been suggested that this compound might be involved in importing purines into the endoplasmic reticulum, thereby affecting the distribution of purines within cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(3-chlorobenzylamino)purine can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 6-(3-chlorobenzylamino)purine can vary with different dosages in animal models. While specific studies on this compound are limited, it is generally understood that the effects of purine derivatives can range from beneficial at low doses to potentially toxic or adverse at high doses .
Metabolic Pathways
6-(3-chlorobenzylamino)purine is involved in the purine metabolic pathway, interacting with various enzymes and cofactors . This pathway is essential for the synthesis of purine nucleotides, which are critical for many cellular processes, including DNA and RNA synthesis, energy production, and signal transduction .
Transport and Distribution
The transport and distribution of 6-(3-chlorobenzylamino)purine within cells and tissues are crucial aspects of its function. While specific transporters or binding proteins for this compound have not been identified, it is known that purine derivatives can be transported across cell membranes through specific transport proteins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chlorophenyl)methyl]-7H-purin-6-amine typically involves the reaction of 6-chloropurine with 3-chlorobenzylamine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the chlorine atom on the purine ring is replaced by the 3-chlorobenzylamine group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[(3-chlorophenyl)methyl]-7H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom on the phenyl ring can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Amines, thiols; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms added to the structure.
Substitution: Formation of substituted derivatives with different functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
N-[(3-chlorophenyl)methyl]-7H-purin-6-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(3-bromophenyl)methyl]-7H-purin-6-amine
- N-[(3-fluorophenyl)methyl]-7H-purin-6-amine
- N-[(3-methylphenyl)methyl]-7H-purin-6-amine
Uniqueness
N-[(3-chlorophenyl)methyl]-7H-purin-6-amine is unique due to the presence of the 3-chlorophenylmethyl group, which imparts specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds with different substituents.
Propiedades
IUPAC Name |
N-[(3-chlorophenyl)methyl]-7H-purin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN5/c13-9-3-1-2-8(4-9)5-14-11-10-12(16-6-15-10)18-7-17-11/h1-4,6-7H,5H2,(H2,14,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGQGYBMZKLBKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC2=NC=NC3=C2NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50876691 | |
| Record name | ADENINE,6N-M-CHLOROBENZYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50876691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Q1: What is the proposed mechanism of action for 6-(3-chlorobenzylamino)purine and its metal complexes?
A: While the exact mechanism is still under investigation, research suggests that 6-(3-chlorobenzylamino)purine, a cytokinin derivative, and its metal complexes might exert their cytotoxic activity by inhibiting cyclin-dependent kinases (CDKs). [] CDKs play a crucial role in cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.
Q2: What is the structural characterization of 6-(3-chlorobenzylamino)purine?
A2:
- Molecular Formula: C12H10ClN5 [, ]
- Molecular Weight: 259.70 g/mol [, ]
- Spectroscopic Data: The compound and its metal complexes have been characterized using various spectroscopic techniques, including Infrared (IR), Electrospray Ionization Mass Spectrometry (ES+ MS), 1H-NMR, and 13C-NMR spectroscopy. [, ] These techniques provide information about the functional groups, molecular weight, and structural arrangement of the compound.
Q3: How does the structure of 6-(3-chlorobenzylamino)purine derivatives influence their cytotoxic activity?
A: Studies investigating a series of palladium(II) complexes with various 6-benzylaminopurine derivatives, including 6-(3-chlorobenzylamino)purine, showed varying levels of in vitro cytotoxic activity against different human tumor cell lines (G-361, HOS, K-562, and MCF7). [] This suggests that modifications to the benzene ring substituent, even subtle changes like the position of the chlorine atom, can impact the compound's interaction with biological targets and ultimately its cytotoxic potency.
Q4: Are there any crystallographic studies available for 6-(3-chlorobenzylamino)purine or its metal complexes?
A: Yes, single-crystal X-ray diffraction analysis has been performed on a copper(II) complex of 6-(3-chlorobenzylamino)purine, specifically [Cu(H+L2)2Cl3]Cl·2H2O, where L2 represents the deprotonated ligand. [, ] This study revealed that the copper ion adopts a distorted trigonal bipyramidal coordination geometry within the complex. The availability of this crystal structure provides valuable insights into the coordination chemistry of the ligand and its potential interactions with biological targets.
Q5: What analytical methods have been used to study 6-(3-chlorobenzylamino)purine and its complexes?
A: Several analytical techniques have been employed to characterize 6-(3-chlorobenzylamino)purine and its metal complexes. Researchers have utilized elemental analysis to determine the elemental composition of the synthesized compounds. [, ] Additionally, techniques like electronic spectroscopy, infrared spectroscopy, and mass spectrometry (FAB+, ES+) provide information about the electronic transitions, functional groups, and molecular weight of the compounds, respectively. [] Furthermore, magnetic susceptibility measurements have been conducted to probe the magnetic properties of these complexes. [] The combination of these analytical methods allows for a comprehensive understanding of the physicochemical properties of 6-(3-chlorobenzylamino)purine and its complexes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
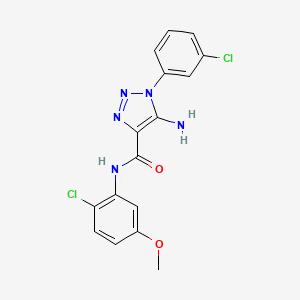
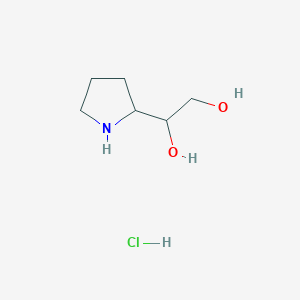
![Ethyl 5-(3-cyclopentylpropanamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2932065.png)
![methyl 2-[(2Z)-2-[(5-bromothiophene-2-carbonyl)imino]-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2932068.png)
![1-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2932069.png)

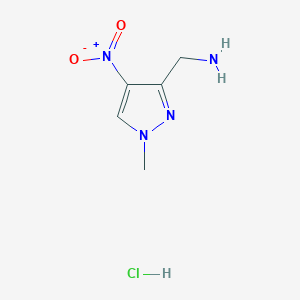
![propyl 3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2932075.png)
![N-(3-acetylphenyl)-2-[(6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2932076.png)
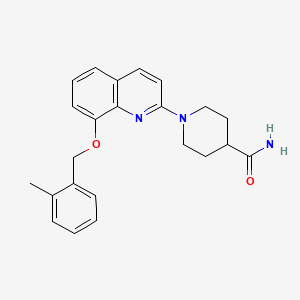
![Methyl 5,5,7,7-tetramethyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2932078.png)
![N-(2-methoxyphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2932079.png)
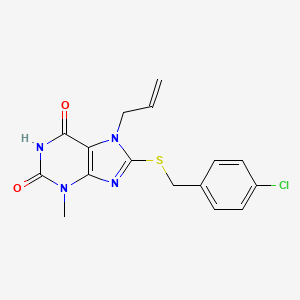
![N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dinitrobenzamide](/img/structure/B2932082.png)
